molecular formula C5H10O4 B13104048 2,5-Dihydroxypentanoic acid CAS No. 21577-52-6

2,5-Dihydroxypentanoic acid

Cat. No.: B13104048
CAS No.: 21577-52-6
M. Wt: 134.13 g/mol
InChI Key: HVXQNGWJNMRWIP-UHFFFAOYSA-N
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Description

2,5-Dihydroxypentanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of pentanoic acid, characterized by the presence of two hydroxyl groups at the 2nd and 5th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydroxypentanoic acid can be synthesized through the alkaline degradation of cellulose. In this process, cellulose is treated with a strong base such as sodium hydroxide at elevated temperatures. The reaction conditions typically involve temperatures around 50°C and reaction times of up to 8 hours . The degradation of cellulose under these conditions leads to the formation of various hydroxy acids, including this compound.

Industrial Production Methods

Industrial production of this compound may involve similar processes to those used in laboratory synthesis but on a larger scale. The use of waste cellulosic materials, such as cotton or other textile fibers, can be an economical and sustainable source for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxypentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used for ether formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

2,5-Dihydroxypentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dihydroxypentanoic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the specific enzyme involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxypentanoic acid
  • 2,4-Dihydroxypentanoic acid
  • 3,5-Dihydroxypentanoic acid

Uniqueness

2,5-Dihydroxypentanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

2,5-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXQNGWJNMRWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519488
Record name 2,5-Dihydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21577-52-6
Record name 2,5-Dihydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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